![molecular formula C20H22BrFN2O2S B2747397 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101794-57-3](/img/structure/B2747397.png)
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule . The structural formula shows the arrangement of atoms and bonds in the molecule .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product . The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the type of bonds between them .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability . These properties can be determined using various experimental techniques .Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the foundation for understanding the properties and potential applications of novel compounds. For example, compounds with the imidazo[2,1-b]thiazole moiety have been synthesized through various methods, demonstrating the versatility of these structures in chemical synthesis. The synthesis of these compounds involves several steps, including condensation reactions and characterizations using techniques such as IR, NMR, and mass spectrometry (Kundapur, Sarojini, & Narayana, 2012). Such detailed synthesis and characterization are crucial for exploring the potential applications of similar compounds in various scientific fields.
Antimicrobial Activities
Imidazo[2,1-b]thiazole derivatives have shown promise in antimicrobial studies. Some synthesized compounds exhibit significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010). These activities are evaluated through microbroth dilution techniques, indicating the potential of these compounds in addressing antibiotic resistance issues.
Anticancer and Anti-Tubercular Agents
Research into the anticancer and anti-tubercular properties of imidazo[2,1-b]thiazole derivatives reveals their potential as therapeutic agents. For instance, some derivatives have been evaluated for their efficacy against cancer cell lines and Mycobacterium tuberculosis, showing promising inhibitory activities (Anusha et al., 2015). Such findings highlight the therapeutic potential of these compounds in treating infectious diseases and cancer.
Material Science and Corrosion Inhibition
Imidazo[2,1-b]thiazole and related compounds also find applications in material science, such as serving as corrosion inhibitors. Studies have demonstrated the effectiveness of novel imidazole derivatives in protecting metals from corrosion in various environments (Singh et al., 2017). These compounds interact with metal surfaces to form protective layers, showcasing their potential in industrial applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2S.BrH/c1-14-6-3-4-7-18(14)22-13-20(24,23-10-5-11-26-19(22)23)16-9-8-15(25-2)12-17(16)21;/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNJGMIJNGSWLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)OC)F)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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